molecular formula C41H66O12 B14856870 Dipsacobioside

Dipsacobioside

Cat. No.: B14856870
M. Wt: 751.0 g/mol
InChI Key: VGUPGGKBLLIMNO-LLJOFIFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dipsacobioside is typically extracted from natural sources rather than synthesized in a laboratory setting. The extraction process involves isolating the compound from the roots of Dipsacus azureus Schrenk using solvents such as methanol, ethanol, or pyridine .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant roots, followed by purification processes to isolate the compound. The purified product is then subjected to various analytical techniques to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Dipsacobioside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Dipsacobioside has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant effects.

    Medicine: Explored for its potential therapeutic applications, including its role in traditional medicine for treating various ailments.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of dipsacobioside involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects through modulation of signaling pathways, enzyme inhibition, and interaction with cellular receptors. These interactions result in various biological responses, such as anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Dipsacobioside is structurally similar to other triterpene glycosides, such as dipsacoside A and kalopanax-saponin A. it differs in the arrangement of its sugar residues and specific functional groups. This unique structure contributes to its distinct chemical properties and biological activities .

List of Similar Compounds

  • Dipsacoside A
  • Kalopanax-saponin A

Properties

Molecular Formula

C41H66O12

Molecular Weight

751.0 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C41H66O12/c1-21-28(43)30(45)32(47)34(51-21)52-24-19-50-33(31(46)29(24)44)53-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1

InChI Key

VGUPGGKBLLIMNO-LLJOFIFVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O

Origin of Product

United States

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